Potassium (4-Cyanophenyl)trifluoroborate Potassium (4-Cyanophenyl)trifluoroborate
Brand Name: Vulcanchem
CAS No.: 850623-36-8
VCID: VC2544477
InChI: InChI=1S/C7H4BF3N.K/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h1-4H;/q-1;+1
SMILES: [B-](C1=CC=C(C=C1)C#N)(F)(F)F.[K+]
Molecular Formula: C7H4BF3KN
Molecular Weight: 209.02 g/mol

Potassium (4-Cyanophenyl)trifluoroborate

CAS No.: 850623-36-8

Cat. No.: VC2544477

Molecular Formula: C7H4BF3KN

Molecular Weight: 209.02 g/mol

* For research use only. Not for human or veterinary use.

Potassium (4-Cyanophenyl)trifluoroborate - 850623-36-8

Specification

CAS No. 850623-36-8
Molecular Formula C7H4BF3KN
Molecular Weight 209.02 g/mol
IUPAC Name potassium;(4-cyanophenyl)-trifluoroboranuide
Standard InChI InChI=1S/C7H4BF3N.K/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h1-4H;/q-1;+1
Standard InChI Key JEQAKQWNUUSKHI-UHFFFAOYSA-N
SMILES [B-](C1=CC=C(C=C1)C#N)(F)(F)F.[K+]
Canonical SMILES [B-](C1=CC=C(C=C1)C#N)(F)(F)F.[K+]

Introduction

Fundamental Properties and Identification

Potassium (4-Cyanophenyl)trifluoroborate (CAS No. 850623-36-8) is characterized by its distinctive chemical structure containing a cyanophenyl group attached to a trifluoroborate unit with potassium as the counterion. The compound has gained importance in organic synthesis due to its stability compared to boronic acids and its utility in carbon-carbon bond formation reactions.

Chemical Identity

The compound can be identified through various nomenclature systems and physical characteristics that are essential for proper laboratory handling and research applications.

Table 1: Chemical Identification Parameters

ParameterInformation
IUPAC NamePotassium;(4-cyanophenyl)-trifluoroboranuide
CAS Number850623-36-8
Molecular FormulaC₇H₄BF₃KN
Molecular Weight209.02 g/mol
MDL NumberMFCD04115736
SMILES NotationFB-(F)c1ccc(cc1)C#N.[K+]
InChI1S/C7H4BF3N.K/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h1-4H;/q-1;+1

Synonyms and Alternative Names

The compound is known by several synonyms in scientific literature and commercial catalogs:

  • POTASSIUM (4-CYANOPHENYL)TRIFLUOROBORATE

  • POTASSIUM (4-CYANOPHENY)TRIFLUOROBORATE

  • Potassium (4-cyanophenyl)-trifluoroboranuide

  • Borate(1-),(4-cyanophenyl)trifluoro-, potassium (1:1)

  • (4-Cyanophenyl)trifluoroboric acid potassium salt

  • potassiuM (4-cyanophenyl)(trifluoro)borate(1-)

Physical and Chemical Properties

Potassium (4-Cyanophenyl)trifluoroborate exhibits distinctive physical properties that influence its handling, storage, and application in chemical processes.

Table 2: Physical and Chemical Properties

PropertyValue
Physical AppearanceWhite to almost white powder or crystalline solid
Melting Point>300°C
SolubilityApproximately 0.0828 mg/ml (0.000396 mol/l) in water; classified as "soluble"
LogP1.84 (Consensus value)
Storage ConditionsRoom temperature; inert atmosphere recommended

Synthesis Methods

Potassium (4-Cyanophenyl)trifluoroborate can be synthesized through various routes, with the most common method involving the conversion of 4-cyanophenylboronic acid to its corresponding trifluoroborate salt.

Alternative Synthesis Routes

Interestingly, transition-metal-free borylation methods have been developed that can indirectly lead to trifluoroborate salts. A study by Lim et al. detailed a simple transition-metal-free borylation reaction of aryl bromides using bis-boronic acid (BBA), which could subsequently be converted to trifluoroborate salts . This approach provides a valuable alternative for synthesizing various trifluoroborate compounds, potentially including Potassium (4-Cyanophenyl)trifluoroborate.

Applications in Organic Synthesis

Potassium (4-Cyanophenyl)trifluoroborate has found significant applications in modern organic synthesis, particularly in cross-coupling reactions and the preparation of complex organic molecules.

Cross-Coupling Reactions

The compound serves as an excellent coupling partner in Suzuki-Miyaura cross-coupling reactions, offering advantages over traditional boronic acids:

  • Enhanced stability compared to boronic acids

  • Improved reactivity under various reaction conditions

  • Greater tolerance toward functional groups

  • Ability to participate in reactions where boronic acids may decompose

Recent studies have highlighted its versatility in facilitating efficient and selective cross-coupling reactions for the synthesis of complex organic compounds under mild conditions. The presence of the cyano group in the para position provides an additional functional handle for further transformations after coupling.

Material Science Applications

Beyond traditional organic synthesis, Potassium (4-Cyanophenyl)trifluoroborate has applications in:

  • Liquid crystal materials development

  • Battery materials formulation

  • Ionic liquid compositions

  • Organic catalyst components

The cyano group's electronic properties and the compound's stable trifluoroborate moiety make it valuable for creating materials with specific electronic or structural properties.

Research Applications

In research contexts, this compound has been utilized in:

  • Studies on cross-coupling methodology development

  • Investigation of reaction mechanisms

  • Development of new synthetic pathways for complex molecules

  • Preparation of pharmaceutical intermediates with cyano functionalities

A notable example of its research application comes from work by Molander et al., who demonstrated its effectiveness in the synthesis of complex organic compounds under mild conditions, expanding the toolbox of synthetic chemists.

Structural Characteristics and Reactivity

Molecular Structure

The structure of Potassium (4-Cyanophenyl)trifluoroborate consists of a 4-cyanophenyl group attached to a trifluoroborate unit with potassium as the counterion. The trifluoroborate moiety provides a tetrahedral geometry around the boron center, which contributes to the compound's stability.

The cyano group in the para position of the phenyl ring creates an electron-withdrawing effect that influences the electronic distribution across the molecule, affecting its reactivity in various transformations.

Reactivity Profile

The reactivity of Potassium (4-Cyanophenyl)trifluoroborate is primarily governed by:

  • The electron-withdrawing nature of the cyano group

  • The stability of the trifluoroborate moiety

  • The ability of the organoboron compound to undergo transmetalation

In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, forming a carbon-palladium bond that subsequently participates in reductive elimination to form new carbon-carbon bonds. The presence of the cyano group can influence the rate of this process due to its electronic effects.

Research findings indicate that this compound can participate in diverse coupling reactions, including those with aryl bromides, as demonstrated in a study where potassium dihydroxytrifluoroborate was coupled with 4-cyanophenyl bromide to afford 4-cyanophenyl-1,2-butanediol in 65% yield .

Safety ParameterClassification
Hazard SymbolsXi - Irritant
Signal WordWarning
Hazard StatementsH315 - Causes skin irritation
H319 - Causes serious eye irritation
H335 - May cause respiratory irritation
Risk CodesR20/21/22 - Harmful by inhalation, in contact with skin and if swallowed
R36/37/38 - Irritating to eyes, respiratory system and skin
UN ID3439
WGK Germany3 (Highly water endangering)

First Aid Measures

In case of exposure to Potassium (4-Cyanophenyl)trifluoroborate:

  • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing

  • Skin contact: Wash with plenty of soap and water

  • Inhalation: Move person to fresh air and keep comfortable for breathing

  • Ingestion: Rinse mouth with water. Seek medical attention if symptoms persist

SupplierPurityPackage SizesPrice Range (approximate)
Sigma-Aldrich97%VariousVaries based on quantity
Ambeed97%VariousInquiry-based
Qtonics≥96%1g, 5g, 25g$129.94 - $1,193.06
VWR97%VariousInquiry-based

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